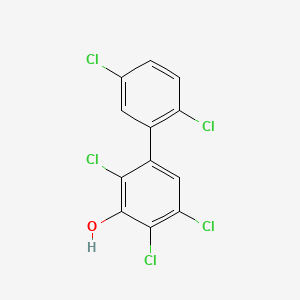

(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-

Vue d'ensemble

Description

“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” is a polychlorinated biphenyl (PCB) compound. It has a molecular formula of C12H5Cl5 and a molecular weight of 326.433 . This compound is also known by other names such as 2,2’,4,5,5’-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .

Molecular Structure Analysis

The molecular structure of “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” consists of two benzene rings connected by a single bond, with five chlorine atoms attached to the carbon atoms in various positions .

Physical And Chemical Properties Analysis

“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” has a molecular weight of 326.433 g/mol . More detailed physical and chemical properties were not available in the sources I found.

Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Biphenyl Dioxygenases and PCB Degradation : Biphenyl compounds, including polychlorinated biphenyls (PCBs), have been a significant focus due to their environmental persistence and toxicity. Furukawa et al. (2004) discussed the role of biphenyl dioxygenases in the biodegradation of PCBs, highlighting the enzyme's versatility in breaking down these compounds. This research is crucial for developing bioremediation strategies to address PCB contamination in the environment (Furukawa, Suenaga, & Goto, 2004).

Optical and Electrical Properties

Nonlinear Optical Properties : Shettigar et al. (2006) investigated the nonlinear optical properties of bis-chalcone derivatives, a class of compounds related to biphenyl structures. Their findings demonstrate the potential of these materials in optical limiting applications, driven by two-photon absorption phenomena. This research contributes to the development of advanced optical materials with potential applications in photonics and optoelectronics (Shettigar et al., 2006).

Hormonal Activity Studies

Estrogenic and Thyroid Hormone Activity : Research by Shiraishi et al. (2003) on hydroxylated PCBs revealed their interaction with estrogen and thyroid hormone receptors. This study provides insights into the endocrine-disrupting potential of certain PCB congeners, informing both environmental health risk assessments and the development of safer chemical alternatives (Shiraishi et al., 2003).

Reaction Mechanisms and Chemical Transformations

Reactions with Neopentyl Glycol : Pervova et al. (2012) explored the reactions of PCBs with neopentyl glycol, identifying pathways for the transformation of these compounds. Their work contributes to understanding the chemical reactivity of PCBs and may inform methods for detoxifying or repurposing these substances (Pervova, Gorbunova, Samorukova, Saloutin, & Chupakhin, 2012).

Bioconversion and Environmental Remediation

Fungal Degradation of PCBs : Kamei et al. (2006) demonstrated the capability of the white-rot fungus Phlebia brevispora to degrade toxic PCBs, offering a potential biological method for the remediation of PCB-contaminated environments. This research highlights the importance of exploring natural organisms for environmental cleanup efforts (Kamei, Sonoki, Haraguchi, & Kondo, 2006).

Propriétés

IUPAC Name |

2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219336 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

CAS RN |

69278-58-6 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)